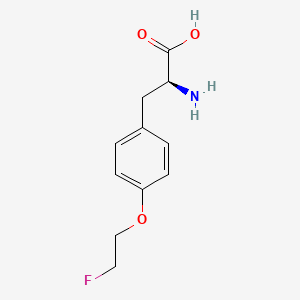

o-(2-Fluoroethyl)tyrosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(2-Fluoroethyl)tyrosine is a fluorine-18 labeled analogue of the amino acid tyrosine. It is commonly used as a tracer in positron emission tomography (PET) imaging, particularly for brain tumors. This compound is known for its high specificity and favorable in vivo characteristics, making it a valuable tool in medical diagnostics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-(2-Fluoroethyl)tyrosine can be synthesized using both direct and indirect labeling methods. The direct method involves the nucleophilic radiofluorination of a protected precursor, such as N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by rapid removal of the protecting group . The indirect method consists of a two-step reaction: fluorination of 1,2-bis(tosyloxy)ethane and fluoroalkylation of unprotected L-tyrosine . Both methods yield high radiochemical purity and efficiency.

Industrial Production Methods: Industrial production of this compound often involves automated synthesis using solid phase extraction (SPE) purification. This method ensures high radiochemical and enantiomeric purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: O-(2-Fluoroethyl)tyrosine primarily undergoes nucleophilic substitution reactions during its synthesis. The nucleophilic reaction between fluorine-18 fluoride and a protected tosyl precursor is a key step in its production .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-bis(tosyloxy)ethane, N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, and fluorine-18 fluoride. Reaction conditions often involve the use of microwave heating to enhance reaction efficiency .

Major Products: The major product of these reactions is this compound itself, which is then purified using high-performance liquid chromatography (HPLC) or solid phase extraction to achieve high purity .

Aplicaciones Científicas De Investigación

O-(2-Fluoroethyl)tyrosine is widely used in scientific research, particularly in the field of medical imaging. It serves as a PET tracer for brain tumors, helping in the diagnosis, grading, and treatment planning of gliomas . Additionally, it is used to differentiate tumor progression from treatment-related changes and to guide biopsies and radiosurgery .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to O-(2-Fluoroethyl)tyrosine include L-2-[18F]fluorotyrosine, L-3-[18F]fluoromethyl tyrosine, and O-2-[(2-[18F]fluoroethyl)methylamino]ethyltyrosine .

Uniqueness: This compound is unique due to its high specificity for tumor cells and its favorable in vivo characteristics, such as high stability and low uptake in inflammatory tissues . These properties make it a preferred choice for PET imaging in clinical settings.

Propiedades

Número CAS |

854750-33-7 |

|---|---|

Fórmula molecular |

C11H14FNO3 |

Peso molecular |

227.23 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |

Clave InChI |

QZZYPHBVOQMBAT-JTQLQIEISA-N |

SMILES isomérico |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCF |

SMILES canónico |

C1=CC(=CC=C1CC(C(=O)O)N)OCCF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)

![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)